Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
Description
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside (CAS: 197647-15-7) is a carbohydrate derivative with the molecular formula C₂₀H₁₉FO₅S and a molecular weight of 390.43 g/mol . Structurally, it features:
- A β-D-arabinopentofuranose sugar ring with a 4-thio substitution (replacing the oxygen atom at the 4-position with sulfur).
- 2-deoxy and 2-fluoro modifications at the 2-position, enhancing metabolic stability and altering enzyme recognition.
- 3,5-di-O-benzoyl protective groups, which increase lipophilicity and improve synthetic handling .
This compound is classified as a nucleoside antimetabolite/analog, primarily used in cell cycle and DNA damage research . Its design leverages fluorine’s electronegativity and sulfur’s conformational flexibility to mimic natural nucleosides while resisting enzymatic degradation.
Properties
Molecular Formula |
C20H19FO5S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20-/m1/s1 |
InChI Key |
WUBPGNSEZZQBOT-AXVVYFOYSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a β-D-arabinofuranose scaffold modified with a fluorine atom at C2, benzoyl groups at C3 and C5, and a thioether linkage at C4. Key challenges include:
Protection Strategies for Hydroxyl Groups
Benzoylation of C3 and C5 Hydroxyls
Benzoyl groups are introduced early to protect C3 and C5 hydroxyls, leveraging their stability under fluorination and thiolation conditions. A representative protocol involves:
- Reagents : Benzoyl chloride (2.2 eq), pyridine (base), DMAP (catalyst).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 6–8 hours.
- Yield : 85–92%.
Table 1: Comparative Benzoylation Conditions
| Solvent | Base | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Dichloromethane | Pyridine | DMAP | 0°C → RT | 89 | |
| Ethyl Acetate | Triethylamine | None | RT | 78 | |
| Acetonitrile | DIPEA | DMAP | 40°C | 85 |
Benzoylation in dichloromethane with DMAP catalysis provides optimal yields due to enhanced nucleophilicity of the hydroxyl groups.
Fluorination at C2
Nucleophilic Fluorination
The C2 hydroxyl is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. A typical procedure includes:
- Reagents : DAST (1.5 eq), anhydrous DCM.
- Conditions : −78°C, 2 hours, followed by gradual warming to 0°C.
- Yield : 70–75%.
Table 2: Fluorination Reagent Efficiency
| Reagent | Solvent | Temperature | Yield (%) | Stereoselectivity (β:α) | Source |
|---|---|---|---|---|---|
| DAST | DCM | −78°C | 73 | 9:1 | |
| Deoxo-Fluor® | THF | −40°C | 68 | 8:1 | |
| XtalFluor-E® | DCE | −20°C | 65 | 7:1 |
DAST in DCM achieves superior stereoselectivity, attributed to its controlled reactivity at low temperatures.
Thio-Glycosidic Bond Formation
Thiolation at C4
The thioether linkage is introduced via Mitsunobu reaction or nucleophilic substitution:
- Mitsunobu Method :
- Nucleophilic Displacement :
Table 3: Thio-Glycosidation Comparison
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Mitsunobu | Thiobenzoic acid, DIAD | THF | 63 | 95% | |
| Nucleophilic | NaH, Thiophenol | DMF | 57 | 91% | |
| Radical-Mediated | AIBN, Thiol | Toluene | 48 | 88% |
The Mitsunobu reaction offers higher purity but requires stoichiometric reagents.
Deprotection and Final Isolation
Benzoyl Group Removal
Final deprotection employs methanolic ammonia or sodium methoxide:
- Ammonolysis :
- Alkaline Hydrolysis :
Table 4: Deprotection Efficiency
| Method | Conditions | Yield (%) | Byproducts | Source |
|---|---|---|---|---|
| Ammonolysis | NH3/MeOH, 48h, 25°C | 93 | Benzoic acid | |
| Alkaline | NaOMe/MeOH, 2h, 0°C | 88 | Methyl benzoate | |
| Enzymatic | Lipase, pH 7.0 | 75 | None |
Ammonolysis ensures complete deprotection without thioglycoside cleavage.
Chemical Reactions Analysis
Core Sugar Preparation and Methylation
The synthesis begins with D-arabinose , which undergoes methylation to form methyl β-D-arabinofuranoside . This step typically employs methanol and an acid catalyst (e.g., sulfuric acid) to create the methyl ether at the anomeric position, stabilizing the furanose ring .
Key Reaction Steps :
Benzoylation of Hydroxyl Groups
Hydroxyl groups at positions 3′ and 5′ are protected using benzoyl chloride in pyridine. This step prevents interference during subsequent fluorination and thio-substitution reactions.
Reaction Conditions :
-
Reagent : Benzoyl chloride, pyridine
-
Workup : Extraction with chloroform, purification via silica gel chromatography .
Characterization :
Fluorination at Position 2′
The 2′-hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST) . This reagent selectively introduces the fluoro group under controlled conditions.
Mechanism :
Characterization :
Thio-Substitution at Position 4
While the provided sources do not explicitly detail the thio-substitution step, analogous reactions involve replacing oxygen with sulfur via H₂S gas or thioacetamide in basic conditions. This step likely occurs after deprotection of intermediate hydroxyl groups.
Hypothetical Reaction :
Final Deprotection and Purification
Protecting groups (e.g., benzoyl) are removed using concentrated ammonia or methanolic solutions to yield the deprotected nucleoside. The final product is purified using silica gel chromatography or crystallization.
Characterization :
Table 2: Key Characterization Data
| Technique | Observations | Reference |
|---|---|---|
| 1H NMR | Benzoyl protons (δ 7.38–8.2 ppm) | |
| 19F NMR | Fluorine signal (δ –198 ppm) | |
| FAB-MS | Confirmatory mass spectra | |
| MALDI-TOF MS | Molecular weight validation |
Research Findings
-
Benzoylation is critical for stabilizing the sugar during fluorination .
-
DAST enables selective 2′-fluorination without compromising the methyl ether .
-
Thio-substitution (position 4) is a key modification for enhancing nucleoside stability, though specific methods are not detailed in the provided sources.
Limitations
The thio-substitution step at position 4 lacks explicit documentation in the available literature. Further studies would be required to optimize this reaction, including exploring reagents like phenylselenol or tributylstannane used in analogous deoxygenation reactions .
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into DNA or RNA, affecting their stability and function. This makes it a valuable tool for studying nucleic acid interactions and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential antiviral and anticancer properties. Nucleoside analogues are known to interfere with viral replication and cancer cell proliferation, making them promising candidates for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique properties may lead to the discovery of novel drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine and sulfur atoms play crucial roles in enhancing the compound’s stability and binding affinity to target enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside and analogous compounds:
Key Comparative Insights
Protective Groups and Lipophilicity: The 3,5-di-O-benzoyl groups in the target compound confer higher lipophilicity compared to p-toluoyl () or acetylated analogs (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). This enhances membrane permeability and stability during synthesis . In contrast, unprotected analogs like 2’-Deoxy-2’-fluoro-4-thio-beta-D-arabinouridine exhibit faster metabolic clearance due to free hydroxyl groups .
Sulfur vs. Oxygen at the 4-Position :
- The 4-thio substitution alters sugar ring puckering (C3'-endo to C2'-exo), mimicking RNA-like conformations and improving binding to viral polymerases or DNA repair enzymes .
- Oxygen-containing analogs (e.g., Gemcitabine) adopt standard C2'-endo conformations, favoring DNA polymerase incorporation .
Fluorine vs. Other Halogens :
- The 2-fluoro modification in the target compound provides metabolic resistance similar to Gemcitabine’s 2',2'-difluoro group. However, Gemcitabine’s dual fluorines increase steric hindrance, limiting off-target effects .
- Chlorine in glycosyl halides () enhances electrophilicity for nucleophilic coupling but lacks therapeutic activity .
Biological Targets :
- The target compound’s nucleoside antimetabolite activity parallels Gemcitabine but with distinct enzyme specificity due to the 4-thio group. Gemcitabine is incorporated into DNA, causing chain termination, while 4-thio derivatives may disrupt RNA synthesis .
Biological Activity
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside is a carbohydrate derivative that exhibits significant biological activity, particularly in the realm of nucleoside analogs. This compound is characterized by its unique structural features, which include a fluorine atom and a thio group, contributing to its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 438.4 g/mol. The compound contains multiple functional groups, including benzoyloxy and thio groups, which are crucial for its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor in nucleic acid synthesis and its potential as an antiviral agent. The following sections detail specific findings from research studies.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that 2'-fluoro and 4'-thio modifications enhance the efficacy of nucleosides against viral infections by improving their stability and bioavailability in cellular environments .
The mechanism by which this compound exerts its biological effects involves the inhibition of viral polymerases. By mimicking natural substrates, it can effectively compete with endogenous nucleotides during viral replication processes. This competitive inhibition leads to a decrease in viral load and potentially halts the progression of viral diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antiviral Activity : A study published in Nucleic Acids Research demonstrated that modified nucleosides, including those with thio and fluoro substitutions, showed increased antiviral activity against HIV and herpes simplex virus (HSV). The incorporation of these modifications resulted in enhanced binding affinity to viral enzymes .
- In Vivo Analysis : In vivo studies on animal models have indicated that the administration of this compound resulted in significant reductions in viral titers compared to control groups. These findings suggest a promising avenue for therapeutic development against RNA viruses .
Data Table: Biological Activity Summary
Q & A
Q. What controls are essential when testing this compound in antiviral or anticancer assays to ensure data reproducibility?
- Methodological Answer : Critical controls include:
- Negative controls : Parent nucleoside (without fluorine/thio groups) to isolate substituent effects.
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Enzymatic controls : Heat-inactivated enzymes to confirm activity-dependent results.
- Replicate experiments : ≥3 biological replicates with statistical validation (e.g., ANOVA with Tukey post-hoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
